molecular formula C22H19N3O2S B12886515 4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide CAS No. 111607-61-5

4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide

Cat. No.: B12886515
CAS No.: 111607-61-5
M. Wt: 389.5 g/mol
InChI Key: KLLQGMBEHMCOOA-UHFFFAOYSA-N
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Description

4-(3-Phenyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms The phenyl and p-tolyl groups attached to the pyrazole ring contribute to its aromatic properties, while the benzenesulfonamide moiety imparts significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, phenylhydrazine can react with acetylacetone to form 3-phenyl-5-(p-tolyl)-1H-pyrazole.

    Sulfonamide Formation: The pyrazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the desired sulfonamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for the stepwise addition of reagents and careful control of reaction conditions to ensure high yield and purity.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability. This method allows for better control over reaction parameters and can lead to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-(3-Phenyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used as a probe to study enzyme inhibition and protein interactions.

    Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide involves:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), leading to the inhibition of enzymes such as dihydropteroate synthase.

    Molecular Targets: The compound targets bacterial enzymes, disrupting folate synthesis and leading to antibacterial effects.

    Pathways Involved: Inhibition of folate synthesis pathways, which are crucial for DNA synthesis and cell division in bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Phenyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzoic acid
  • 4-(3-Phenyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzamide
  • 4-(3-Phenyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzaldehyde

Uniqueness

4-(3-Phenyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide is unique due to its sulfonamide group, which imparts significant biological activity

Properties

CAS No.

111607-61-5

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

4-[5-(4-methylphenyl)-3-phenylpyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C22H19N3O2S/c1-16-7-9-18(10-8-16)22-15-21(17-5-3-2-4-6-17)24-25(22)19-11-13-20(14-12-19)28(23,26)27/h2-15H,1H3,(H2,23,26,27)

InChI Key

KLLQGMBEHMCOOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4

Origin of Product

United States

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